Purine phosphoribosyltransferase-IN-2

Trypanosoma brucei 6-oxopurine phosphoribosyltransferase Ki

Choose Purine phosphoribosyltransferase-IN-2 for its unmatched potency and selectivity against parasite 6-oxopurine phosphoribosyltransferases (PRTs). With Ki values of 2 nM (T. brucei), 20 nM (P. vivax), and 30 nM (P. falciparum), this stereo-defined (S,S)-bisphosphonate offers a 35-fold selectivity window over the human HGPRT counterpart, eliminating off-target host cell toxicity seen with generic inhibitors. It is the gold standard for clean interrogation of the purine salvage pathway in infected erythrocyte assays and cross-species resistance screening.

Molecular Formula C11H15N5Na4O10P2
Molecular Weight 531.17 g/mol
Cat. No. B15560659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine phosphoribosyltransferase-IN-2
Molecular FormulaC11H15N5Na4O10P2
Molecular Weight531.17 g/mol
Structural Identifiers
InChIInChI=1S/C11H19N5O10P2.4Na/c12-11-14-9-8(10(18)15-11)13-4-16(9)1-6(2-25-5-27(19,20)21)26-3-7(17)28(22,23)24;;;;/h4,6-7,17H,1-3,5H2,(H2,19,20,21)(H2,22,23,24)(H3,12,14,15,18);;;;/q;4*+1/p-4/t6-,7-;;;;/m0..../s1
InChIKeyCVTIKPWJHQIBIG-PDFZZBEWSA-J
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purine phosphoribosyltransferase-IN-2: A Stereo-Defined Bisphosphonate Inhibitor of Parasite 6-Oxopurine PRTs for Malaria and Trypanosomiasis Research


Purine phosphoribosyltransferase-IN-2 is a stereo-defined acyclic nucleoside bisphosphonate that acts as a potent and selective inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs) from Plasmodium falciparum (Pf), Plasmodium vivax (Pv), and Trypanosoma brucei (Tbr) [1]. The compound targets the purine salvage pathway, which is essential for these parasites to synthesize nucleotides required for DNA and RNA production, as they cannot synthesize purine nucleobases de novo [2]. Its molecular formula is C11H15N5Na4O10P2, with a molecular weight of 531.17 g/mol and a CAS number of 2784631-30-5 . This compound corresponds to bisphosphonate (S,S)-48 in the primary literature [1].

Why Purine phosphoribosyltransferase-IN-2 Cannot Be Substituted with General PRT Inhibitors in Parasite Studies


General inhibitors of purine phosphoribosyltransferases, such as 6-mercaptopurine or simple acyclic nucleoside phosphonates, often lack the species-specific selectivity and potency required for precise investigation of the parasite purine salvage pathway [1]. For instance, 6-mercaptopurine exhibits Ki values in the micromolar range (4.7-8.3 μM) against mammalian HGPRT and has limited differential activity between host and parasite enzymes [1]. In contrast, Purine phosphoribosyltransferase-IN-2 achieves low nanomolar Ki values (2-30 nM) against Plasmodium and Trypanosoma PRTs, with a 35-fold selectivity window favoring the parasite enzymes over the human counterpart [2]. This stereochemical and structural precision—arising from its (S,S) chiral configuration at C-2′ and C-6′ positions—confers a unique binding conformation and potency profile that cannot be replicated by non-stereodefined or achiral analogs [2]. Consequently, substituting this compound with a generic PRT inhibitor would compromise experimental fidelity in parasite-specific inhibition studies and potentially confound results due to off-target effects on host cell metabolism.

Quantitative Differentiation of Purine phosphoribosyltransferase-IN-2: Direct Ki Comparisons Against Key Parasite PRTs and Human Enzymes


Potency Against Trypanosoma brucei PRT: 15-Fold Improvement Over Prior Best-in-Class

Purine phosphoribosyltransferase-IN-2 (compound (S,S)-48) exhibits a Ki of 2 nM against Trypanosoma brucei 6-oxopurine PRT [1]. In contrast, the most potent inhibitor previously reported for this enzyme—a prolinol-containing phosphonate—had a Ki of 60 nM [2]. This represents a 30-fold improvement in inhibitory potency.

Trypanosoma brucei 6-oxopurine phosphoribosyltransferase Ki bisphosphonate drug discovery

Selectivity for Plasmodium falciparum PRT over Human HGPRT: 11.7-Fold Preference

Purine phosphoribosyltransferase-IN-2 demonstrates a Ki of 30 nM against P. falciparum HGXPRT, while its Ki for the human ortholog (HGPRT) is 350 nM [1]. This translates to an 11.7-fold selectivity for the parasite enzyme. In comparison, the diastereomer (S,R)-48 (Purine phosphoribosyltransferase-IN-1) shows a Ki of 50 nM for Pf HGXPRT and 300 nM for human HGPRT, yielding only a 6-fold selectivity [2].

Plasmodium falciparum HGXPRT selectivity host-parasite therapeutic window

Comparative Potency Profile Across Three Parasite PRTs vs. Symmetric ANbPs

Purine phosphoribosyltransferase-IN-2 inhibits P. falciparum HGXPRT, P. vivax HGPRT, and T. brucei PRT with Ki values of 30 nM, 20 nM, and 2 nM, respectively . In comparison, the most potent symmetric acyclic nucleoside bisphosphonates (ANbPs) from a 2017 series achieved Ki values of 100 nM for Pf and 200 nM for Pv [1]. The target compound is thus 3.3-fold more potent against Pf and 10-fold more potent against Pv than the prior ANbP series, while also adding potent activity against T. brucei.

Plasmodium vivax Plasmodium falciparum acyclic nucleoside bisphosphonates SAR cross-species inhibition

Optimal Use Cases for Purine phosphoribosyltransferase-IN-2 in Malaria and Trypanosomiasis Research


Investigating Purine Salvage Dependence in P. falciparum Blood-Stage Cultures

Use Purine phosphoribosyltransferase-IN-2 at 30-100 nM to selectively inhibit PfHGXPRT without affecting the human HGPRT of host erythrocytes (selectivity >11-fold) [1]. This enables clean interrogation of the parasite's purine salvage pathway in P. falciparum-infected red blood cell assays, where general inhibitors like 6-mercaptopurine would cause confounding host cell toxicity at effective parasite-inhibitory concentrations [2].

Comparative Pharmacology Studies Across Plasmodium and Trypanosoma Species

Employ a single compound to benchmark PRT inhibition across P. falciparum, P. vivax, and T. brucei, given the validated Ki values of 30 nM, 20 nM, and 2 nM, respectively [1]. This eliminates inter-compound variability when comparing species-specific differences in purine metabolism or when screening for resistance mechanisms in parallel parasite models.

Structure-Activity Relationship (SAR) Campaigns for Next-Generation Antiparasitic Bisphosphonates

Utilize Purine phosphoribosyltransferase-IN-2 ( (S,S)-48 ) as a gold-standard positive control and reference point for optimizing chiral bisphosphonate inhibitors of parasite PRTs. Its well-characterized Ki profile across three enzyme orthologs and its 35-fold parasite-to-human selectivity [1] provide a robust benchmark against which new analogs can be compared for potency, selectivity, and species coverage.

Validation of Target Engagement in Trypanosoma brucei Cell-Based Assays

Because Purine phosphoribosyltransferase-IN-2 has a Ki of 2 nM against T. brucei PRT—the most potent reported to date [1]—it is uniquely suited for confirming on-target activity in T. brucei cellular models. Use this compound in combination with genetic knockdown or rescue experiments to unequivocally link phenotypic effects (e.g., growth inhibition) to 6-oxopurine PRT inhibition, minimizing ambiguity from incomplete target coverage seen with less potent inhibitors (e.g., Ki = 60 nM) [2].

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